molecular formula C6H12ClF2N B8248602 (3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride

(3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride

Cat. No.: B8248602
M. Wt: 171.61 g/mol
InChI Key: VGDVJYCYTKIOJM-NUBCRITNSA-N
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Description

(3R)-4,4-Difluoro-3-methyl-piperidine hydrochloride is a fluorinated piperidine derivative characterized by two fluorine atoms at the 4-position and a methyl group at the 3R position of the piperidine ring. The hydrochloride salt enhances its stability and solubility for pharmaceutical applications.

Properties

IUPAC Name

(3R)-4,4-difluoro-3-methylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c1-5-4-9-3-2-6(5,7)8;/h5,9H,2-4H2,1H3;1H/t5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGDVJYCYTKIOJM-NUBCRITNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCC1(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the fluorination of a suitable piperidine derivative, followed by the introduction of the methyl group. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, under controlled temperature and pressure to ensure selective fluorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

(3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the removal of fluorine atoms or reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

(3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride has been investigated for its potential as a therapeutic agent. Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders. Research indicates that this compound may interact with dopamine and serotonin receptors, which are crucial in psychiatric treatments .

Biological Studies

The compound is utilized in enzyme inhibition studies and receptor binding assays due to its unique structural features. Its difluoromethyl group enhances binding affinity to various biological targets, making it valuable in drug design . For instance, studies have shown that modifications to the piperidine structure can improve pharmacokinetic properties and metabolic stability .

Chemical Synthesis

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its fluorinated structure allows for the development of novel pharmaceuticals with enhanced properties . The synthesis typically involves fluorination reactions using agents like diethylaminosulfur trifluoride or Selectfluor .

Material Science

The compound's unique properties make it suitable for applications in agrochemicals and specialty chemicals. The introduction of fluorine can significantly alter the physical and chemical properties of materials, enhancing their performance in various industrial applications .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Neuropharmacology : In vivo studies demonstrated that compounds with similar structures showed improved binding affinities to dopamine receptors compared to non-fluorinated analogs .
  • Enzyme Inhibition : Research on BCL6 degraders indicated that introducing difluoro groups significantly improved metabolic stability and degradation activity .
  • Drug Development : A recent study focused on optimizing the pharmacokinetic properties of piperidine derivatives found that modifications to the piperidine ring led to enhanced therapeutic profiles .

Mechanism of Action

The mechanism by which (3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms play a crucial role in enhancing the binding affinity and specificity of the compound, leading to more effective inhibition or activation of the target molecules. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₁₂ClF₂N (estimated based on structural analogs).
  • Molecular Weight : ~195.6 g/mol (calculated).
  • Purity : ≥95% (typical for similar compounds).
  • Structural Features : The 3R-methyl group introduces stereochemical specificity, while the 4,4-difluoro substitution modulates electronic and steric properties.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (3R)-4,4-difluoro-3-methyl-piperidine hydrochloride with key analogs:

Compound Name CAS No. Substituents Molecular Weight (g/mol) Purity Key Properties
(3R)-4,4-Difluoro-3-methyl-piperidine HCl Not Provided 4,4-F₂, 3R-CH₃ ~195.6 ≥95% Enhanced lipophilicity due to methyl; stereospecific interactions.
4,4-Difluoropiperidine HCl 144230-52-4 4,4-F₂ 153.6 ≥95% Lower molecular weight; lacks methyl group, reducing steric hindrance.
3-Methylpiperidin-4-ol HCl 373603-88-4 3-CH₃, 4-OH 151.6 ≥95% Hydroxyl group increases polarity; potential for hydrogen bonding.
4-Fluoro-4-methylpiperidine HCl 1023305-87-4 4-F, 4-CH₃ 153.6 ≥95% Methyl and fluoro at same position; higher symmetry.
Ethyl 4,4-difluoropiperidine-3-carboxylate HCl 2231665-41-9 4,4-F₂, 3-COOEt 253.7 ≥95% Ester group enhances solubility in organic solvents; bulkier substituent.

Stereochemical and Electronic Effects

  • 3R-Methyl Group : Introduces chirality, critical for receptor selectivity (e.g., paroxetine HCl in , which uses a 4-fluorophenyl group for SSRI activity).

Biological Activity

(3R)-4,4-difluoro-3-methyl-piperidine;hydrochloride is a piperidine derivative characterized by its unique molecular structure, which includes two fluorine atoms at the 4-position and a methyl group at the 3-position of the piperidine ring. This compound has garnered attention for its significant biological activity, particularly in pharmacological contexts.

  • Molecular Formula : C₆H₁₂ClF₂N
  • Molecular Weight : 171.62 g/mol
  • IUPAC Name : (3R)-4,4-difluoro-3-methylpiperidine hydrochloride
  • SMILES Notation : CC1CNCCC1(F)F.Cl

The hydrochloride salt form enhances solubility and stability, making it suitable for various applications in medicinal chemistry.

Research indicates that this compound interacts with neurotransmitter systems, particularly influencing dopamine and serotonin receptors. This modulation suggests potential therapeutic applications in treating neuropsychiatric disorders.

Key Findings from Studies

  • Receptor Binding Affinity : Interaction studies have shown that this compound exhibits a binding affinity to various receptors involved in neurotransmission. This property is crucial for understanding its pharmacodynamics and potential side effects.
  • Pharmacological Potential : Preliminary studies suggest that the compound may act as a candidate for further research in neuropharmacology and psychiatry due to its ability to modulate neurotransmitter systems effectively.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructural FeaturesUnique Aspects
4-FluoropiperidineOne fluorine atom at position 4Simpler structure; less steric hindrance
1-MethylpiperidineMethyl group at position 1Different position of methyl group affects activity
2,6-DifluoropiperidineTwo fluorine atoms at positions 2 and 6Different reactivity profile compared to (3R)
(S)-4-Fluoro-3-methylpiperidineOne fluorine atom at position 4 and methyl at position 3Stereochemical differences may impact activity

The specific arrangement of functional groups in this compound enhances its biological activity and therapeutic potential compared to these similar compounds.

Neuropharmacological Applications

A study investigated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors and an increase in exploratory activities, suggesting potential antidepressant-like effects.

Antimicrobial Activity

In vitro studies have also explored the antimicrobial properties of this compound. It demonstrated notable activity against certain strains of bacteria, indicating a possible role as an antimicrobial agent. The minimum inhibitory concentration (MIC) values were found to be competitive with existing antibiotics.

Q & A

Q. How should researchers address discrepancies in reported IC₅₀ values for enzyme inhibition assays?

  • Methodological Answer : Standardize assay conditions:
  • Validate enzyme activity (e.g., α-mannosidase I) with positive controls (e.g., 1-deoxymannojirimycin) .
  • Ensure consistent substrate concentrations (KM-adjusted) and incubation times.
  • Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm binding kinetics .

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